(5Z)-5-(4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione (5Z)-5-(4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15444229
InChI: InChI=1S/C23H20N2O3S/c1-22(2)12-23(3,13-8-5-4-6-9-13)15-11-7-10-14-16(20(27)25(22)17(14)15)18-19(26)24-21(28)29-18/h4-11H,12H2,1-3H3,(H,24,26,28)/b18-16-
SMILES:
Molecular Formula: C23H20N2O3S
Molecular Weight: 404.5 g/mol

(5Z)-5-(4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC15444229

Molecular Formula: C23H20N2O3S

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione -

Specification

Molecular Formula C23H20N2O3S
Molecular Weight 404.5 g/mol
IUPAC Name (5Z)-5-(9,11,11-trimethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C23H20N2O3S/c1-22(2)12-23(3,13-8-5-4-6-9-13)15-11-7-10-14-16(20(27)25(22)17(14)15)18-19(26)24-21(28)29-18/h4-11H,12H2,1-3H3,(H,24,26,28)/b18-16-
Standard InChI Key XPDOZIMLSNOJSI-VLGSPTGOSA-N
Isomeric SMILES CC1(CC(C2=CC=CC\3=C2N1C(=O)/C3=C\4/C(=O)NC(=O)S4)(C)C5=CC=CC=C5)C
Canonical SMILES CC1(CC(C2=CC=CC3=C2N1C(=O)C3=C4C(=O)NC(=O)S4)(C)C5=CC=CC=C5)C

Introduction

The compound (5Z)-5-(4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic molecule that combines a pyrroloquinoline framework with a thiazolidinedione moiety. This structural arrangement suggests potential biological activities due to the pharmacophoric features of both components. Compounds containing thiazolidinedione rings are widely studied for their roles in enzyme inhibition and therapeutic applications.

Structural Features

The compound consists of:

  • Pyrrolo321quinoline Core: A bicyclic system with fused pyrrole and quinoline rings. This structure is often associated with fluorescence and biological activity.

  • Thiazolidine-2,4-dione Moiety: Known for its role in binding to biological targets like enzymes and receptors due to its electron-withdrawing properties.

  • Phenyl Substitution: Enhances lipophilicity and may affect the compound's interaction with hydrophobic pockets in proteins.

Synthesis

While specific synthetic pathways for this exact compound are not detailed in the literature provided, related thiazolidinedione derivatives are synthesized via:

  • Cyclization Reactions: Using thiourea or thiosemicarbazones with carbonyl precursors to form the thiazolidinedione ring .

  • Quinoline Derivative Functionalization: Pyrroloquinoline frameworks are often synthesized through Friedländer condensation or multicomponent reactions .

  • Coupling Strategies: The final assembly likely involves coupling the pyrroloquinoline core with a preformed thiazolidinedione unit.

Biological Activity

Compounds with similar structures have demonstrated:

  • Antimicrobial Properties:

    • Thiazolidinediones inhibit enzymes like Pseudomonas aeruginosa PhzS involved in pyocyanin biosynthesis .

    • Pyrroloquinolines exhibit potential as antibacterial agents due to their electron-rich aromatic systems .

  • Anti-inflammatory Effects:

    • Molecular docking studies on related compounds suggest inhibition of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation pathways .

  • Anticancer Potential:

    • Thiazolidinediones have shown efficacy against tumor cell lines by disrupting cellular proliferation pathways .

Mechanism of Action

The compound’s activity can be attributed to:

  • Enzyme Inhibition:

    • Competitive binding at active sites like NADH-binding regions in microbial enzymes .

  • Receptor Modulation:

    • Interaction with protein pockets via hydrogen bonding and hydrophobic interactions due to its aromatic and polar groups.

Research Findings on Related Compounds

Studies on structurally similar molecules provide insights into potential applications:

  • Optimization for Drug Development:

    • Simplification of molecular frameworks has improved ligand efficiency and affinity in related derivatives .

  • Structure–Activity Relationship (SAR):

    • Substituents on the quinoline or thiazolidinedione rings significantly influence activity profiles .

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